Benzoyl thiothymidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoyl thiothymidine is a modified nucleoside analog where the thymidine base is substituted with a thiocarbonyl group and a benzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the use of N4-benzoyl-5’-O-dimethoxytrityl-2’,3’-dideoxy-3’-thiocytidine as an intermediate . The reaction conditions often involve the use of phosphoramidite chemistry, which allows for the incorporation of the thiocarbonyl group under mild conditions .
Industrial Production Methods: Industrial production of benzoyl thiothymidine may involve automated synthesis protocols that utilize routine activators and reagents. This approach ensures high coupling yields and facilitates large-scale production required for various applications .
Chemical Reactions Analysis
Types of Reactions: Benzoyl thiothymidine undergoes several types of chemical reactions, including:
Oxidation: The thiocarbonyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocarbonyl group back to a hydroxyl group.
Substitution: The benzoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of this compound .
Scientific Research Applications
Benzoyl thiothymidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of benzoyl thiothymidine involves its incorporation into nucleic acids, where it can disrupt normal base pairing and replication processes. The thiocarbonyl group enhances the compound’s ability to form stable complexes with metal ions, which can further interfere with enzymatic activities involved in nucleic acid metabolism . This property makes it a valuable tool for studying the role of metal ions in biological systems and for developing therapeutic agents .
Comparison with Similar Compounds
2-Thiothymidine: Similar to benzoyl thiothymidine but lacks the benzoyl group.
2-Thiouridine: Another thiocarbonyl-modified nucleoside used for enhancing hybridization affinity and base discrimination in oligonucleotides.
Uniqueness: this compound is unique due to the presence of both the thiocarbonyl and benzoyl groups, which confer distinct chemical and biological properties. The benzoyl group provides additional stability and protection during synthesis, while the thiocarbonyl group enhances its reactivity and binding affinity to metal ions .
Properties
CAS No. |
132776-22-8 |
---|---|
Molecular Formula |
C17H16F2N2O4S |
Molecular Weight |
382.4 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-3,4-difluoro-5-(5-methyl-2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C17H16F2N2O4S/c1-9-7-21(17(23)20-14(9)26)15-13(19)12(18)11(25-15)8-24-16(22)10-5-3-2-4-6-10/h2-7,11-13,15H,8H2,1H3,(H,20,23,26)/t11-,12-,13+,15-/m1/s1 |
InChI Key |
LMKYYYQFAXLDEJ-GUIRCDHDSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=S)[C@H]2[C@H]([C@@H]([C@H](O2)COC(=O)C3=CC=CC=C3)F)F |
Canonical SMILES |
CC1=CN(C(=O)NC1=S)C2C(C(C(O2)COC(=O)C3=CC=CC=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.